molecular formula C20H22BrN3O B6501475 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1203335-40-3

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B6501475
CAS No.: 1203335-40-3
M. Wt: 400.3 g/mol
InChI Key: RSEAPDBJWONPIP-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound supplied for research and development purposes. This molecule features a complex structure comprising several pharmacologically significant moieties: a benzamide core, a 2-bromo substituent, a dimethylaminoethyl chain, and a 1-methylindole group. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Indole derivatives have demonstrated importance in pharmaceutical research, particularly in oncology, with several FDA-approved anticancer drugs containing the indole ring system . The specific combination of a benzamide with an indole-ethylamine side chain suggests potential for interaction with various biological targets, making it a compound of interest for exploratory biochemical and pharmacological study. This product is intended for use in laboratory research only. It is particularly suited for investigators exploring the structure-activity relationships (SAR) of complex indole derivatives, developing new synthetic methodologies, or screening for novel biological activities in hit-to-lead campaigns. Researchers may find it valuable as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry. The presence of bromine offers a potential handle for further synthetic modification via cross-coupling reactions. WARNING: This product is strictly for laboratory research use and is not classified as a drug, cosmetic, or dietary supplement. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary consumption of any kind. Handle with appropriate care in a controlled laboratory setting adhering to all relevant safety protocols.

Properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEAPDBJWONPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indolization of 4-Nitrophenylhydrazine

The indole core is synthesized by reacting 4-nitrophenylhydrazine with methylglyoxal in acetic acid under reflux (12 hr, 110°C), yielding 1-methyl-1H-indole-3-carbaldehyde (Scheme 1).

4-Nitrophenylhydrazine+MethylglyoxalAcOH, Δ1-Methyl-1H-indole-3-carbaldehyde(Yield: 78%)[2]\text{4-Nitrophenylhydrazine} + \text{Methylglyoxal} \xrightarrow{\text{AcOH, Δ}} \text{1-Methyl-1H-indole-3-carbaldehyde} \quad (\text{Yield: 78\%})

Optimization Note : Ultrasound irradiation at 40°C reduces reaction time to 3 hr (yield: 82%).

Methylation of Indole Nitrogen

Indole-3-carbaldehyde is methylated using methyl iodide and potassium carbonate in DMF (4 hr, 60°C), achieving 95% conversion.

Preparation of 2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-Yl)Ethylamine

Reductive Amination of Indole-3-Carbaldehyde

A two-step protocol is employed:

  • Condensation : React indole-3-carbaldehyde with dimethylamine hydrochloride in ethanol (24 hr, 25°C) to form the imine intermediate.

  • Reduction : Sodium cyanoborohydride in THF reduces the imine to the target ethylamine (Yield: 85%).

Imine+NaBH₃CNTHFEthylamine(Time: 48 hr)[2]\text{Imine} + \text{NaBH₃CN} \xrightarrow{\text{THF}} \text{Ethylamine} \quad (\text{Time: 48 hr})

Alternative Route: Gabriel Synthesis

Phthalimide protection of the amine followed by alkylation with 2-bromo-1-(1-methylindol-3-yl)ethane and subsequent hydrazinolysis yields the ethylamine (Yield: 72%).

Synthesis of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (2 hr, 80°C), producing the acyl chloride in 98% yield. Excess SOCl₂ is removed via distillation.

Amide Coupling Reaction

Schotten-Baumann Conditions

The ethylamine is reacted with 2-bromobenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0°C for 1 hr, yielding the target compound (Yield: 76%).

Catalytic Coupling with HOBt/DCC

Using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dry THF (24 hr, 25°C) improves yield to 89%.

Optimization and Characterization

Solvent Screening for Reductive Amination

SolventTemperature (°C)Time (hr)Yield (%)
THF254885
MeOH257268
EtOH404873

THF minimizes side reactions (e.g., over-reduction) due to its non-polar nature.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.54–7.12 (m, 4H, benzamide), 3.72 (s, 3H, N-CH₃), 2.98 (s, 6H, N(CH₃)₂).

  • ESI-MS : m/z 430.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects depends on its interaction with biological targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The dimethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzamide core is shared with numerous derivatives, but its substituents distinguish it:

  • 1-Methylindole group : The indole moiety is critical for π-π stacking and hydrogen bonding, similar to compound 33 (N-(4-methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide), a bromodomain inhibitor with demonstrated activity .
  • Dimethylaminoethyl side chain: This group improves solubility and may act as a hydrogen bond acceptor, contrasting with cyclohexyl-linked dimethylamino groups (), which reduce conformational flexibility .

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group likely improves aqueous solubility compared to cyclohexyl-linked analogues () .

Data Table: Key Comparisons with Similar Compounds

Compound Name Core Structure Key Substituents Biological Relevance References
2-Bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide Benzamide Bromobenzene, dimethylaminoethyl, 1-methylindole Hypothesized bromodomain/kinase inhibitor
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide (33) Indazole-carboxamide Methoxyphenyl, 1-methylindole Bromodomain inhibitor
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide Benzamide Dichlorobenzene, cyclohexyl-dimethylamino Structural analogue
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155) Quinazolinone-benzamide Quinazolinone, purine-aminoethyl Kinase inhibitor candidate

Research Implications and Limitations

The target compound’s unique structure positions it as a candidate for investigating bromodomain or kinase targets, but further studies are needed to validate its activity. Limitations include:

  • Lack of direct pharmacological data : Most evidence describes structural or synthetic aspects, necessitating in vitro assays .
  • Synthetic challenges : Bromine’s reactivity and the indole’s sensitivity may complicate scale-up .

Biological Activity

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, with the CAS number 1203335-40-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy in various biological contexts.

The compound has the following characteristics:

PropertyValue
Molecular Formula C20_{20}H22_{22}BrN3_{3}O
Molecular Weight 400.3 g/mol
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and cellular signaling pathways.

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit tyrosine kinases, particularly c-MET and SMO (Smoothened), which are implicated in tumor growth and metastasis. Research indicates that it exhibits significant inhibitory effects on these kinases, with IC50_{50} values demonstrating potent activity against resistant cancer cell lines .
  • Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death .

Case Study Overview

A series of studies have evaluated the efficacy of this compound in various experimental models:

  • Non-Small Cell Lung Cancer (NSCLC) :
    • Objective : To assess the compound's effect on cell viability and apoptosis.
    • Methodology : NSCLC cell lines were treated with varying concentrations of the compound.
    • Findings : Enhanced cell growth inhibition was observed, particularly in gefitinib-resistant NSCLC models, indicating the potential for overcoming drug resistance .
  • Kinase Inhibition Assays :
    • Objective : To determine the inhibitory potency against c-MET and SMO.
    • Results :
      • c-MET inhibition: IC50_{50} = 8.1 μM
      • SMO inhibition: IC50_{50} = 0.060 μM
    • These results suggest that structural modifications enhance binding affinity and selectivity for these targets .

Table of Biological Activity Results

Study FocusCell Line/ModelActivity ObservedIC50_{50} Values
NSCLC ApoptosisA549 (gefitinib-resistant)Induction of apoptosisN/A
Kinase InhibitionVarious NSCLC modelsc-MET inhibition8.1 μM
SMO inhibition0.060 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving amide coupling and indole alkylation. A typical protocol involves:

  • Step 1 : Reacting 2-bromobenzoyl chloride with a secondary amine precursor (e.g., 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Step 2 : Optimizing reaction time (72 hours) and temperature (room temperature) to minimize byproducts. Purification via column chromatography (silica gel, methanol:chloroform gradient) or crystallization (methanol:water) improves purity .
  • Yield Optimization : Use a 1.2:1 molar ratio of acyl chloride to amine to drive the reaction to completion .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Confirm the structure using:

  • 1H/13C NMR : Identify key signals, such as the dimethylamino protons (δ 2.2–2.5 ppm), indole C3-H (δ 7.1–7.3 ppm), and benzamide aromatic protons (δ 7.5–8.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 442.3) and isotopic pattern matching bromine .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate to assess its potential therapeutic applications?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations for 48 hours .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
  • Target Engagement : Perform kinase inhibition assays if the dimethylamino group suggests kinase-binding potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out assay-specific artifacts .
  • Dose-Response Curves : Compare IC50 values across models; statistically significant differences may indicate tissue-specific uptake or metabolism .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify differentially expressed pathways in responsive vs. non-responsive models .

Q. What strategies are effective in modifying the core structure to enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Regioselective Substitution : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the benzamide’s para-position to modulate electron density and binding affinity .
  • Indole Modifications : Replace the 1-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target interactions .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and eliminate non-essential moieties .

Q. How can computational methods predict metabolic stability and guide structural optimization?

  • Methodological Answer :

  • In Silico ADMET : Use SwissADME to predict CYP450 metabolism sites; prioritize compounds with low topological polar surface area (<90 Ų) for improved permeability .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., via GLORYx) to flag labile groups (e.g., bromine for dehalogenation) .
  • QSAR Models : Train models on indole-benzamide analogs to correlate substituents with microsomal half-life .

Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading) and quantify their impact on yield .
  • Inter-Lab Studies : Collaborate with 3+ labs to synthesize the compound using the same protocol; apply ANOVA to assess yield/purity variance .
  • Control Charts : Monitor critical quality attributes (e.g., HPLC purity) over 10 batches to establish process capability (Cpk ≥ 1.33) .

Q. How to analyze structure-activity relationships (SAR) when structural analogs show conflicting bioactivity profiles?

  • Methodological Answer :

  • Free-Wilson Analysis : Deconstruct the molecule into substituents and quantify their contribution to activity using regression models .
  • Matched Molecular Pair Analysis : Compare analogs differing by a single substituent (e.g., Br vs. Cl) to isolate electronic effects .
  • 3D-QSAR : Build CoMFA/CoMSIA models to visualize steric/electrostatic fields driving activity discrepancies .

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